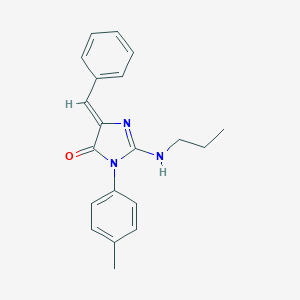
(5Z)-5-benzylidene-3-(4-methylphenyl)-2-(propylamino)imidazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-5-benzylidene-3-(4-methylphenyl)-2-(propylamino)imidazol-4-one, also known as P5, is a novel small molecule that has been found to have potential therapeutic properties. It is a member of the imidazolone family and has been studied extensively in recent years due to its interesting chemical structure and potential applications in the field of medicinal chemistry.
作用機序
The exact mechanism of action of (5Z)-5-benzylidene-3-(4-methylphenyl)-2-(propylamino)imidazol-4-one is still under investigation, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the regulation of cell growth and proliferation. It has also been found to activate the p53 pathway, which is involved in the regulation of cell cycle progression and apoptosis.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit the production of pro-inflammatory cytokines in immune cells. It has also been shown to have antioxidant properties and to protect against oxidative stress.
実験室実験の利点と制限
One of the main advantages of (5Z)-5-benzylidene-3-(4-methylphenyl)-2-(propylamino)imidazol-4-one is its high potency and selectivity for cancer cells, which makes it a promising candidate for cancer therapy. However, its limited solubility and stability in aqueous solutions can pose challenges for its use in lab experiments. In addition, further studies are needed to determine its toxicity and potential side effects.
将来の方向性
There are several potential future directions for research on (5Z)-5-benzylidene-3-(4-methylphenyl)-2-(propylamino)imidazol-4-one. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of its potential use in combination with other anticancer drugs to improve treatment outcomes. Additionally, further studies are needed to determine its efficacy and safety in vivo, as well as its potential applications in other disease states such as neurodegenerative diseases and cardiovascular disease.
合成法
The synthesis of (5Z)-5-benzylidene-3-(4-methylphenyl)-2-(propylamino)imidazol-4-one involves the reaction of 4-methylbenzaldehyde and propylamine with imidazole-4-carboxaldehyde in the presence of acetic acid and ethanol. The resulting compound is then purified by recrystallization to obtain this compound in high yield and purity.
科学的研究の応用
(5Z)-5-benzylidene-3-(4-methylphenyl)-2-(propylamino)imidazol-4-one has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anticancer properties, specifically against breast cancer cells, through the induction of apoptosis. In addition, it has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
特性
分子式 |
C20H21N3O |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
(5Z)-5-benzylidene-3-(4-methylphenyl)-2-(propylamino)imidazol-4-one |
InChI |
InChI=1S/C20H21N3O/c1-3-13-21-20-22-18(14-16-7-5-4-6-8-16)19(24)23(20)17-11-9-15(2)10-12-17/h4-12,14H,3,13H2,1-2H3,(H,21,22)/b18-14- |
InChIキー |
QYMCNYCVNIZQFJ-JXAWBTAJSA-N |
異性体SMILES |
CCCNC1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC=C(C=C3)C |
SMILES |
CCCNC1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=C(C=C3)C |
正規SMILES |
CCCNC1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295852.png)
![6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295853.png)
![6-((Z)-1-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene)-5-imino-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295854.png)
![6-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295857.png)
![(6Z)-6-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295859.png)
![5-imino-2-propyl-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295861.png)
![6-(4-fluorobenzylidene)-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295863.png)
![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295864.png)
![5-imino-6-(2-methoxybenzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295865.png)
![6-(4-fluorobenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295866.png)
![6-(4-fluorobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295867.png)
![(6Z)-5-imino-2-(propan-2-yl)-6-(thiophen-2-ylmethylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295868.png)
![6-benzylidene-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295870.png)
![2-Ethoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B295871.png)
